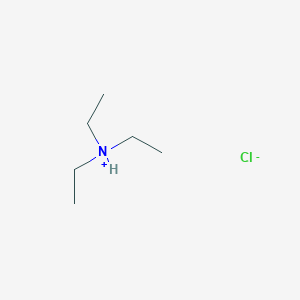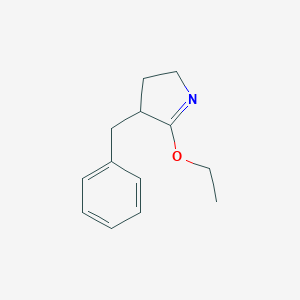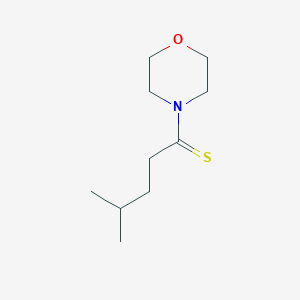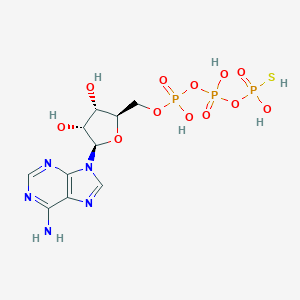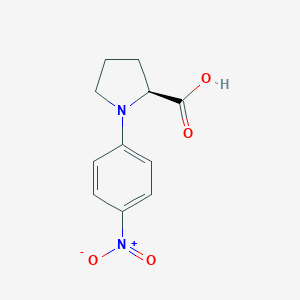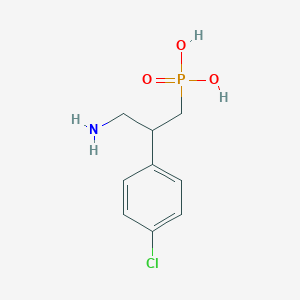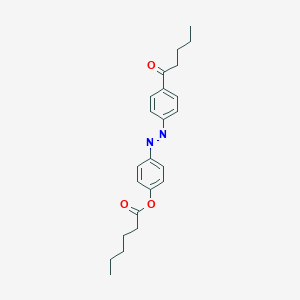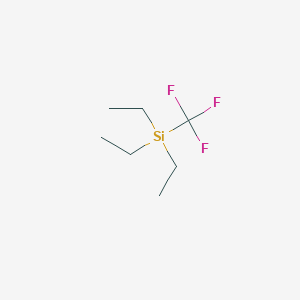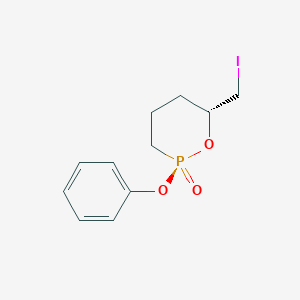![molecular formula C15H15FN2O3 B054488 2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide CAS No. 124421-36-9](/img/structure/B54488.png)
2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide: is a synthetic organic compound that features a combination of acetamido, fluorobenzyl, and furan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide is reacted with a fluorine source.
Incorporation of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a furan derivative is coupled with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the acetamido group, converting it to an amine.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar compounds might include other acetamido derivatives, fluorobenzyl compounds, and furan-containing molecules. The uniqueness of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
List of Similar Compounds
- alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-chlorobenzyl)-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-methylbenzyl)-alpha-(furan-2-yl)acetamide
Propriétés
Numéro CAS |
124421-36-9 |
|---|---|
Formule moléculaire |
C15H15FN2O3 |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
SMILES canonique |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Synonymes |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


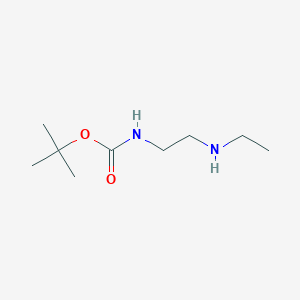
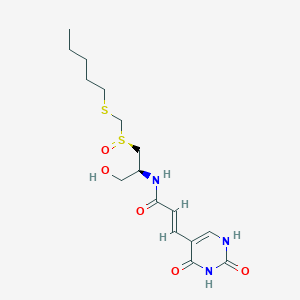
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
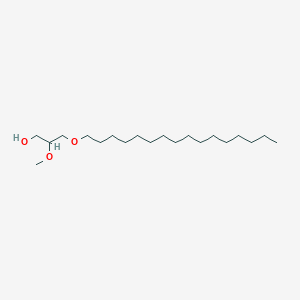
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
